3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide is a chemical compound with the molecular formula C6H12OP+ and a molecular weight of 258.04 g/mol It is known for its unique bicyclic structure, which includes a phosphonium ion and an oxygen atom within the ring system
Vorbereitungsmethoden
The synthesis of 3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide typically involves the reaction of 3,3-dimethyl-6-oxa-3-silabicyclo[3.1.0]hexane with phosphinimines . The reaction conditions often include the use of N-benzyltriphenylphosphinimine as a reagent, leading to the formation of the desired product along with by-products such as 1,3-butadiene and 2,2,4,4-tetramethyl-6-vinyl-1,3-dioxa-2,4-disilacyclohexane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonium ion to a phosphine, altering the compound’s reactivity.
Substitution: The compound can participate in substitution reactions, where the phosphonium ion is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s reactivity makes it useful in biochemical studies, where it can be used to modify biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide involves its reactivity as a phosphonium ion. The compound can interact with various molecular targets, including nucleophiles and electrophiles, through its positively charged phosphorus atom. This interaction can lead to the formation of new chemical bonds and the modification of existing structures .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide include:
3,3-Dimethyl-6-oxa-3-silabicyclo[3.1.0]hexane: This compound has a silicon atom instead of a phosphorus atom, leading to different reactivity and applications.
3,3-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane:
Eigenschaften
CAS-Nummer |
61183-61-7 |
---|---|
Molekularformel |
C6H12IOP |
Molekulargewicht |
258.04 g/mol |
IUPAC-Name |
3,3-dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide |
InChI |
InChI=1S/C6H12OP.HI/c1-8(2)3-5-6(4-8)7-5;/h5-6H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QYDQYSCXPQPTIO-UHFFFAOYSA-M |
Kanonische SMILES |
C[P+]1(CC2C(C1)O2)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.